Ethanolamine Ethanolamine Ethanolamine, also known as aminoethanol or colamine, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Ethanolamine exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Ethanolamine has been found in human brain, pancreas and epidermis tissues, and has also been detected in most biofluids, including feces, breast milk, saliva, and blood. Within the cell, ethanolamine is primarily located in the cytoplasm and myelin sheath. Ethanolamine exists in all eukaryotes, ranging from yeast to humans. Ethanolamine participates in a number of enzymatic reactions. In particular, Ethanolamine can be converted into O-phosphoethanolamine through the action of the enzyme choline/ethanolamine kinase. Furthermore, Ethanolamine can be converted into O-phosphoethanolamine through its interaction with the enzyme choline/ethanolamine kinase. Furthermore, Ethanolamine can be converted into O-phosphoethanolamine through the action of the enzyme choline/ethanolamine kinase. Finally, Ethanolamine can be converted into O-phosphoethanolamine; which is mediated by the enzyme choline/ethanolamine kinase. In humans, ethanolamine is involved in phosphatidylcholine biosynthesis PC(22:2(13Z, 16Z)/16:1(9Z)) pathway, phosphatidylcholine biosynthesis PC(13m5/11m3) pathway, phosphatidylcholine biosynthesis PC(22:0/14:1(9Z)) pathway, and phosphatidylethanolamine biosynthesis pe(22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. Outside of the human body, ethanolamine can be found in a number of food items such as allspice, lemon grass, pitanga, and date. This makes ethanolamine a potential biomarker for the consumption of these food products. Ethanolamine is a potentially toxic compound. Ethanolamine has been found to be associated with the diseases known as ethanolaminuria; ethanolamine has also been linked to several inborn metabolic disorders including propionic acidemia and maple syrup urine disease.
Monoethanolamine is a first generation monoethanolamine with antihistaminic property. Ethanolamine competes with free histamine for binding at the histamine (H)-1 receptor thereby acting as an inverse agonist that combines with and stabilizes the inactive form of the H1-receptor thereby shifting the equilibrium toward the inactive state. This leads to a reduction of the negative symptoms brought on by H1-receptor binding.
Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185°F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
Brand Name: Vulcanchem
CAS No.: 141-43-5
VCID: VC0043304
InChI: InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2
SMILES: C(CO)N
Molecular Formula: C2H7NO
H2NCH2CH2OH
C2H7NO
Molecular Weight: 61.08 g/mol

Ethanolamine

CAS No.: 141-43-5

Reference Standards

VCID: VC0043304

Molecular Formula: C2H7NO
H2NCH2CH2OH
C2H7NO

Molecular Weight: 61.08 g/mol

Ethanolamine - 141-43-5

CAS No. 141-43-5
Product Name Ethanolamine
Molecular Formula C2H7NO
H2NCH2CH2OH
C2H7NO
Molecular Weight 61.08 g/mol
IUPAC Name 2-aminoethanol
Standard InChI InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2
Standard InChIKey HZAXFHJVJLSVMW-UHFFFAOYSA-N
SMILES C(CO)N
Canonical SMILES C(CO)N
Boiling Point 338 °F at 760 mm Hg (NTP, 1992)
171 °C
171.0 °C
170.3 °C
339°F
Colorform Colorless, viscous liquid or solid (below 51 °F)
Density 1.016 at 68 °F (USCG, 1999)
1.0180 g/cu cm at 20 °C
Relative density (water = 1): 1.02
1.02
Flash Point 200 °F (NTP, 1992)
86 °C (187 °F)
185 °F (85 °C) (closed cup)
85 °C c.c.
186°F
Melting Point 50.5 °F (NTP, 1992)
10.5 °C
10.4 °C
10.5°C
10 °C
51°F
Physical Description Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185°F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
DryPowder, Liquid; Liquid
Liquid
COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor.
Description Ethanolamine, also known as aminoethanol or colamine, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Ethanolamine exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Ethanolamine has been found in human brain, pancreas and epidermis tissues, and has also been detected in most biofluids, including feces, breast milk, saliva, and blood. Within the cell, ethanolamine is primarily located in the cytoplasm and myelin sheath. Ethanolamine exists in all eukaryotes, ranging from yeast to humans. Ethanolamine participates in a number of enzymatic reactions. In particular, Ethanolamine can be converted into O-phosphoethanolamine through the action of the enzyme choline/ethanolamine kinase. Furthermore, Ethanolamine can be converted into O-phosphoethanolamine through its interaction with the enzyme choline/ethanolamine kinase. Furthermore, Ethanolamine can be converted into O-phosphoethanolamine through the action of the enzyme choline/ethanolamine kinase. Finally, Ethanolamine can be converted into O-phosphoethanolamine; which is mediated by the enzyme choline/ethanolamine kinase. In humans, ethanolamine is involved in phosphatidylcholine biosynthesis PC(22:2(13Z, 16Z)/16:1(9Z)) pathway, phosphatidylcholine biosynthesis PC(13m5/11m3) pathway, phosphatidylcholine biosynthesis PC(22:0/14:1(9Z)) pathway, and phosphatidylethanolamine biosynthesis pe(22:5(7Z, 10Z, 13Z, 16Z, 19Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. Outside of the human body, ethanolamine can be found in a number of food items such as allspice, lemon grass, pitanga, and date. This makes ethanolamine a potential biomarker for the consumption of these food products. Ethanolamine is a potentially toxic compound. Ethanolamine has been found to be associated with the diseases known as ethanolaminuria; ethanolamine has also been linked to several inborn metabolic disorders including propionic acidemia and maple syrup urine disease.
Monoethanolamine is a first generation monoethanolamine with antihistaminic property. Ethanolamine competes with free histamine for binding at the histamine (H)-1 receptor thereby acting as an inverse agonist that combines with and stabilizes the inactive form of the H1-receptor thereby shifting the equilibrium toward the inactive state. This leads to a reduction of the negative symptoms brought on by H1-receptor binding.
Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185°F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
Shelf Life Chemical stability: Absorbs carbon dioxide (CO2) from air. Stable under recommended storage conditions.
Affected by light.
Solubility greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
1000000 mg/L
16.37 M
In water, 1X10+6 mg/L at 25 °C (miscible)
Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils
Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin
1000.0 mg/mL
Solubility in water: freely soluble
Miscible
Synonyms 1-Amino-2-hydroxyethane; 2-Amino-1-ethanol; 2-Aminoethanol; 2-Aminoethyl alcohol; 2-Ethanolamine; 2-Hydroxyethanamine; 2-Hydroxyethylamine; Aminoethanol; Colamine; ETA; Envision Conditioner PDD 9020; Ethanolamine; Ethylolamine; Glycinol; Kolamin; MEA
Vapor Density 2.1 (NTP, 1992) (Relative to Air)
2.1 (Air = 1)
Relative vapor density (air = 1): 2.1
2.1
Vapor Pressure 0.4 mm Hg at 68 °F ; 6 mm Hg at 140° F (NTP, 1992)
0.40 mmHg
0.404 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 53
0.4 mmHg
PubChem Compound 700
Last Modified Nov 11 2021
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